Sacubitril

Overview

Description

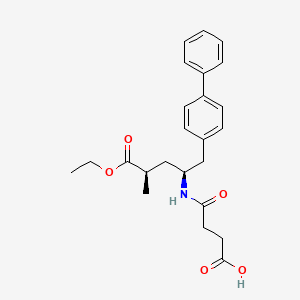

2R,4S-Sacubitril: is a chiral compound and an enantiomer of sacubitril, which is a neprilysin inhibitor. This compound is commonly used in combination with valsartan for the treatment of heart failure. The chemical name of 2R,4S-Sacubitril is 4-(((2R,4S)-1-([1,1’-Biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid .

Scientific Research Applications

2R,4S-Sacubitril has a wide range of scientific research applications:

Chemistry: Used as a reference standard for analytical method development and validation.

Biology: Studied for its role in inhibiting neprilysin, which affects the degradation of natriuretic peptides.

Medicine: Used in combination with valsartan to treat heart failure by reducing cardiovascular events.

Industry: Employed in the production of chiral precursors for pharmaceutical applications.

Mechanism of Action

2R,4S-Sacubitril is a prodrug that is activated to sacubitrilat (LBQ657) by de-ethylation via esterases. Sacubitrilat inhibits the enzyme neprilysin, which is responsible for the degradation of atrial and brain natriuretic peptides. These peptides work mainly by reducing blood volume, leading to vasodilation, natriuresis, and diuresis .

Future Directions

The ongoing Prospective Evaluation of Cognitive Function in Heart Failure: Efficacy and Safety of Entresto compared to Valsartan on Cognitive Function in Patients with Chronic Heart Failure and Preserved Ejection Fraction (PERSPECTIVE; NCT02884206) multicenter, randomized, double-blinded trial is assessing the long-term neurocognitive effects and safety of sacubitril/valsartan, and results are expected in early 2022 .

Biochemical Analysis

Biochemical Properties

Sacubitril is a prodrug that is activated to sacubitrilat (LBQ657) by de-ethylation via esterases . Sacubitrilat inhibits the enzyme neprilysin, which is responsible for the degradation of atrial and brain natriuretic peptide, two blood pressure–lowering peptides that work mainly by reducing blood volume .

Cellular Effects

This compound/valsartan has been shown to improve cardiac function and fibrosis in rats after experimental myocardial infarction . It has also been shown to inhibit collagen synthesis in myocardial fibroblasts by inhibiting the TGF/Smads signaling pathway . In addition, it has been found to attenuate TGF-β1-induced proliferation and collagen synthesis of myocardial fibroblasts .

Molecular Mechanism

This compound’s active metabolite, LBQ657, inhibits neprilysin, a neutral endopeptidase that would typically cleave natriuretic peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and c-type natriuretic peptide (CNP) . Under normal conditions, neprilysin breaks down other vasodilating peptides and also vasoconstrictors such as angiotensin I and II, endothelin-1 and peptide amyloid beta-protein. Inhibition of neprilysin therefore leads to reduced breakdown and increased concentration of endogenous natriuretic peptides in addition to increased levels of vasoconstricting hormones such as angiotensin II .

Temporal Effects in Laboratory Settings

This compound/valsartan treatment was associated with a low rate of adverse effects in adult systemic right ventricle cohort. Persisting improvement in 6-minute walking test distance, NT-proBNP levels and echocardiographic parameters of systemic right ventricle function was observed in an on-treatment analysis and showed no differential response based on sex or anatomy .

Dosage Effects in Animal Models

This compound/valsartan has been shown to improve cardiac function and fibrosis in rats after experimental myocardial infarction . The effects of this compound/valsartan on cardiac fibrosis through the regulation of transforming growth factor-β1/small mothers against decapentaplegic (TGF-β/Smad) signaling pathways were investigated using numerous animal models and cardiac fibroblast cells .

Metabolic Pathways

This compound/valsartan helps to overcome pathological cardiac remodeling, whether by activation or inhibition of certain key proteins . It has been shown to inhibit the TGF/Smads signaling pathway, which is involved in the regulation of cellular growth and differentiation .

Transport and Distribution

As a prodrug, this compound is likely to be distributed throughout the body before being converted into its active form, Sacubitrilat, by esterases .

Subcellular Localization

As a prodrug, this compound is likely to be present in the cytoplasm where it is converted into its active form, Sacubitrilat, by esterases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2R,4S-Sacubitril involves several steps, including cyclization, addition, debenzylation, ring opening, esterification, and amidation. One method involves the use of a chiral induction reagent, (S)-1-(alpha-aminobenzyl)-2-naphthol, and 2R-methyl-4-oxo-butyric acid . Another method involves hydrogenation in the presence of a palladium catalyst to achieve high optical purity .

Industrial Production Methods: The industrial production of 2R,4S-Sacubitril typically involves large-scale fermentation and the use of enzymes such as amine transaminase for the efficient production of chiral precursors . The process is designed to be economically viable and environmentally friendly, making it suitable for mass production .

Chemical Reactions Analysis

Types of Reactions: 2R,4S-Sacubitril undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents such as bleach with TEMPO as a catalyst.

Reduction: Hydrogenation in the presence of palladium on carbon catalyst.

Substitution: Reactions with carboxylic acids to form derivatives.

Major Products: The major products formed from these reactions include various sacubitril derivatives, which have been identified as lead compounds for antibacterial, antifungal, and antitubercular activities .

Comparison with Similar Compounds

Similar Compounds:

Sacubitril (AHU-377): The parent compound of 2R,4S-Sacubitril, used in combination with valsartan for heart failure treatment.

Valsartan: An angiotensin II receptor antagonist used in combination with this compound.

This compound Derivatives: Various derivatives have been synthesized for antibacterial, antifungal, and antitubercular activities.

Uniqueness: 2R,4S-Sacubitril is unique due to its specific chiral configuration, which contributes to its effectiveness as a neprilysin inhibitor. Its combination with valsartan provides a dual mechanism of action, making it a potent treatment for heart failure .

properties

IUPAC Name |

4-[[5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNXFZCZUAOOQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Hydroxybenzo[h]quinoline-3-carboxylic acid](/img/structure/B1662387.png)

![(5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid](/img/structure/B1662394.png)

![5-Fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid](/img/structure/B1662395.png)

![2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile](/img/structure/B1662400.png)